molecular formula C6H10ClNO B3034241 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride CAS No. 1486519-87-2

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride

Cat. No.: B3034241
CAS No.: 1486519-87-2
M. Wt: 147.60
InChI Key: LBVGWIKTJNGJKZ-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride (CAS 1486519-87-2) is a high-value bicyclic building block in organic synthesis and medicinal chemistry research. This compound features a ketone group on a rigid [3.1.1] bicyclic scaffold containing a bridgehead nitrogen, making it a versatile synthon for constructing complex molecules . With a molecular formula of C6H10ClNO and a molecular weight of 147.60 g/mol , it is offered with a high purity of 97% and should be stored under an inert atmosphere at 2-8°C . Its primary research value lies in its use as a precursor for the synthesis of various pharmacologically active intermediates. The scaffold is of significant interest in the development of new therapeutic agents, and this ketone derivative serves as a critical starting material for further functionalization, such as the introduction of various protective groups (e.g., Boc) or alkyl chains to explore structure-activity relationships. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications . Researchers should handle this material with appropriate care. Refer to the supplied Safety Data Sheet for detailed hazard information, which includes warnings regarding harmful effects if swallowed, skin and eye irritation, and potential respiratory irritation . It is available for purchase in quantities ranging from 250mg to 10g .

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO.ClH/c8-6-4-1-5(6)3-7-2-4;/h4-5,7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVGWIKTJNGJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions often require careful control of temperature and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable approaches that incorporate the compound into the structure of other pharmaceuticals, such as antihistamine drugs . The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

    Oxidizing agents: Used for oxidation reactions.

    Catalysts: Specific catalysts are often required to facilitate the reactions and ensure high yields.

Major Products Formed

The major products formed from the reactions of this compound include various substituted derivatives and oxidized forms, which can be used in further chemical synthesis and pharmaceutical applications .

Scientific Research Applications

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride involves its interaction with molecular targets and pathways in biological systems. The nitrogen atom in the bicyclic structure allows it to interact with specific receptors and enzymes, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

The following analysis compares 3-azabicyclo[3.1.1]heptan-6-one hydrochloride with structurally related bicyclic lactams and their derivatives. Key differences in substituents, ring systems, and physicochemical properties are highlighted.

Structural and Functional Group Variations
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Key References
This compound 1486519-87-2 C₆H₁₀ClNO 147.60 Ketone at C6; HCl salt
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one 24522-49-4 C₁₃H₁₅NO 201.27 Benzyl group at N3; free base
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride 1860028-23-4 C₅H₁₀ClNO 135.59 Oxygen at C3 (oxa substitution)
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol HCl 2007916-47-2 C₇H₁₄ClNO 163.65 Methanol group at C6; HCl salt
1-Azabicyclo[3.1.1]heptan-6-one N/A C₆H₉NO 111.14 Nitrogen at C1 (positional isomer)

Key Observations :

  • Oxa vs. Aza : Replacing nitrogen with oxygen (3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride ) reduces molecular weight and alters hydrogen-bonding capacity, which may affect target binding .
  • Functionalization: The methanol derivative ({3-azabicyclo[3.1.1]heptan-6-yl}methanol HCl) introduces a polar hydroxyl group, enhancing solubility and enabling further derivatization (e.g., esterification) .

Key Observations :

  • The benzyl derivative requires additional steps for N-functionalization and purification, increasing synthetic complexity .
  • Attempts to synthesize 1-azabicyclo[3.1.1]heptan-6-one faced challenges, underscoring the sensitivity of nitrogen positioning in bicyclic systems .
Physicochemical and Pharmacokinetic Properties
Compound Name LogP (Predicted) Solubility (HCl Salt) Stability
This compound ~0.5 High in water Stable at room temperature
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one ~2.1 Low (free base) Sensitive to oxidation
{3-Azabicyclo[3.1.1]heptan-6-yl}methanol HCl ~−0.3 Moderate Hygroscopic (due to −OH group)

Key Observations :

  • The hydrochloride salt form universally improves solubility, critical for in vivo studies.
  • The benzyl derivative’s higher LogP suggests better membrane permeability but may require formulation optimization .

Biological Activity

3-Azabicyclo[3.1.1]heptan-6-one hydrochloride is a bicyclic compound notable for its unique structural features, including a nitrogen atom within a seven-membered ring. Its molecular formula is C₆H₁₂ClNO, with a molecular weight of approximately 149.62 g/mol. This compound has attracted considerable attention due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various biological molecules, including enzymes and receptors. The compound has been shown to influence cell signaling pathways and gene expression, which can lead to significant pharmacological effects.

Interaction with Biological Targets

  • Binding Mechanisms : The compound interacts with specific molecular targets through hydrogen bonds and van der Waals forces, stabilizing it within enzyme active sites and influencing their catalytic functions.
  • Modulation of Cellular Processes : It has been integrated into antihistamine drugs, enhancing their physicochemical properties and cellular uptake, which suggests its role as a bioisostere that mimics other biologically active compounds.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various therapeutic agents. Its incorporation into drug structures has been shown to improve efficacy and reduce side effects.

Case Studies

  • Antihistamine Drug Development : The compound has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring. This modification led to improved physicochemical properties and enhanced therapeutic effects compared to traditional antihistamines .
  • Analgesic Activity : Research indicates that derivatives of 3-Azabicyclo[3.1.1]heptan-6-one exhibit central analgesic activity, making them candidates for further development as pain management medications .

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their key features:

Compound NameStructure TypeKey Features
6-Methyl-3-Azabicyclo[3.1.1]heptan-6-olBicyclicMethyl substitution enhances lipophilicity
6-Oxa-3-Azabicyclo[3.1.1]heptaneBicyclicContains an oxygen atom instead of nitrogen
3-Benzyl-3-Azabicyclo[3.1.1]heptan-6-oneBicyclicBenzyl group increases steric hindrance

These compounds share structural similarities with 3-Azabicyclo[3.1.1]heptan-6-one but differ in their substituents and functional groups, which significantly influence their biological activity and chemical reactivity.

Q & A

Q. What are the common synthetic routes for 3-Azabicyclo[3.1.1]heptan-6-one hydrochloride?

The synthesis typically involves multi-step processes, including cyclization and functional group transformations. A prominent method () starts with spirocyclic oxetanyl nitriles, which undergo reductive cleavage followed by cyclization under acidic conditions. Key steps include:

  • Cyclohexane precursor preparation : Reacting ketones with triflic acid to form intermediates.
  • Hydrogenation : To reduce unsaturated bonds while preserving the bicyclic core.
  • Salt formation : Hydrochloride salt is generated via HCl treatment in polar solvents.
    Purification methods like recrystallization or column chromatography are critical for isolating high-purity products. Challenges include controlling side reactions during cyclization, requiring precise temperature and solvent selection .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR verify bicyclic framework and substituent positions (e.g., ketone at C6, azabicyclic bridge) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (147.6027 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and bond angles, especially for derivatives like 3-benzyl analogs .
  • Elemental analysis : Validates empirical formula (C6_6H10_{10}ClNO) .

Q. What role does this compound serve in medicinal chemistry?

This compound is a non-chiral, lipophilic morpholine alternative (). Its applications include:

  • Bioisosteric replacement : Mimicking meta-substituted benzene rings due to similar exit vector angles (~120°) and substituent distances (~4.2 Å) .
  • Improved pharmacokinetics : Derivatives exhibit enhanced metabolic stability and solubility compared to morpholine-containing drugs (e.g., Rupatidine analogs) .
  • Scaffold diversification : The ketone group enables functionalization via reductive amination or nucleophilic additions .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes in the synthesis of derivatives?

Stereocontrol challenges arise during cyclization and functionalization. Strategies include:

  • Chiral auxiliaries : Temporarily introducing groups to direct asymmetric synthesis (e.g., tert-butyl carbamates in ).
  • Computational modeling : Gaussian 16 calculations predict transition states and guide solvent/ligand selection to favor desired diastereomers .
  • Catalytic asymmetric hydrogenation : Metal catalysts (e.g., Pd/C with chiral ligands) control hydrogen addition to unsaturated intermediates .

Q. What methodologies resolve contradictions in reactivity data across studies?

Discrepancies (e.g., failed syntheses in vs. successful routes in ) are addressed via:

  • Systematic reaction screening : Varying solvents (polar aprotic vs. protic), temperatures, and catalysts to identify reproducible conditions.
  • Kinetic vs. thermodynamic control : Monitoring reaction progress (e.g., via HPLC) to determine if intermediates stabilize unwanted pathways.
  • Cross-study validation : Replicating protocols from independent sources (e.g., photochemical decomposition in vs. reductive methods in ).

Q. How can computational chemistry aid in designing drug candidates based on this scaffold?

  • Molecular docking : Predicts binding affinity to target proteins (e.g., antihistamine receptors) by simulating interactions with the bicyclic core .
  • Physicochemical property prediction : Tools like COSMO-RS estimate solubility, logP, and pKa, guiding derivatization for optimal bioavailability .
  • Conformational analysis : DFT calculations assess strain energy and substituent orientation to mimic bioactive conformations of meta-substituted arenes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride
Reactant of Route 2
3-Azabicyclo[3.1.1]heptan-6-one hydrochloride

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